For comparative information see the attached 2 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Quinuclidine analog of Pempidine, non-quaternary analog of Quirestine. Hypotensive, selectively blocks autonomic ganglia, the adrenal medulla, carotid glomerules. Three-fold more active than Pempidine, wide therapeutic range. Slows down neuronal pre- and post ganglionar transmission: dilates peripheral vessels and bronchi, arterial pressure and pressor reaction drop. Suppresses gland secretion. Sedative. Good penetration of biological membranes. Blocks superior cervical sympathetic ganglion (electrical stimulation of cats nictiating membrane): ED50 = 17 �g/kg, Pempidine 54 �g/kg. Blocks autonomic ganglion ( vagus electrical stimulation): depressor reaction suppression - 50 �g /kg 40%, 500 �g/kg 100%. After 100% nicotinic blockade with 500 �g /kg, cardiac system still reacts to muscarinic action of ACh (i.v.).
a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Rigid bicyclic analog of Pempidine. Non-quaternary analog of Quirestine. Quinicludine derivative,, synthetic.
Temechine hydrobromide
CAS No.: 30015-57-7
VCID: VC20761610
Molecular Formula: C11H22BrN
Molecular Weight: 248.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Pharmacological StudiesSeveral studies have investigated the pharmacological effects of Temechine hydrobromide:
Recent studies have focused on elucidating the mechanisms underlying the biological activity of Temechine hydrobromide. For instance, molecular docking studies have been employed to predict how this compound interacts with various biological targets. In Silico StudiesIn silico studies have shown that Temechine hydrobromide can bind effectively to target proteins involved in neurotransmission and inflammation pathways, suggesting its potential as a therapeutic agent. Experimental ResultsIn vitro experiments have demonstrated that Temechine hydrobromide derivatives possess varying degrees of activity against bacterial strains, with some showing promising results in inhibiting growth. Temechine hydrobromide is a compound with significant potential in medicinal chemistry, particularly for neurological applications and antimicrobial research. Ongoing studies are crucial for understanding its full therapeutic potential and mechanisms of action.
Further research should focus on:
This comprehensive overview highlights the importance of Temechine hydrobromide in pharmaceutical research and encourages continued exploration into its applications and derivatives. |
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CAS No. | 30015-57-7 |
Product Name | Temechine hydrobromide |
Molecular Formula | C11H22BrN |
Molecular Weight | 248.2 g/mol |
IUPAC Name | 2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane;hydrobromide |
Standard InChI | InChI=1S/C11H21N.BrH/c1-10(2)7-9-5-6-12(10)11(3,4)8-9;/h9H,5-8H2,1-4H3;1H |
Standard InChIKey | PKYZWCLYWCKYNX-UHFFFAOYSA-N |
SMILES | CC1(CC2CCN1C(C2)(C)C)C.Br |
Canonical SMILES | CC1(CC2CCN1C(C2)(C)C)C.Br |
Synonyms | 2,2,6,6-tetramethylquinuclidine temechin temekhin |
Reference | - Mashkovsky M.D. et al., /Further developments in research on the chemistry and pharmacology of synthetic quinuclidine derivatives./ Progr. Drug. Res., (1983). 27:9-61- Sharapov I.V., Farm, Toksikol. (1972). (Russian). (6):687-690- Nikitskaya E.S. et al., Khim. Farm. Zh. (1970) (Russian) (10):58-61- Shubina L.A., Sovetskaya Med. (1968) (Russian). (10):87-92- Nogaller A.M. et al., Klinitcheskaya Med. (1975) (Russian). (10):52-56 |
PubChem Compound | 160185 |
Last Modified | Sep 12 2023 |
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